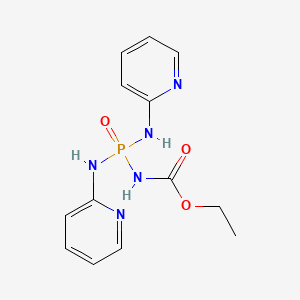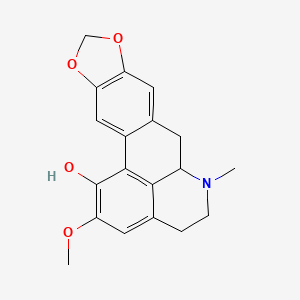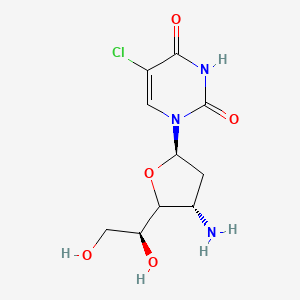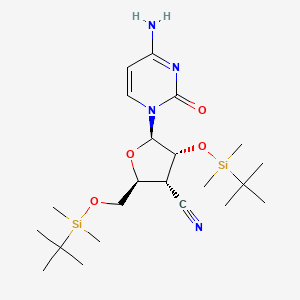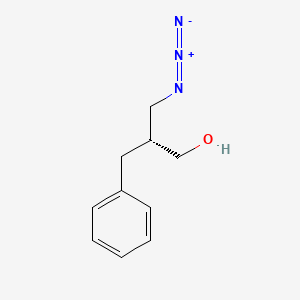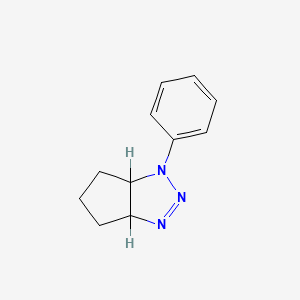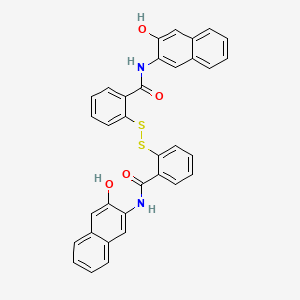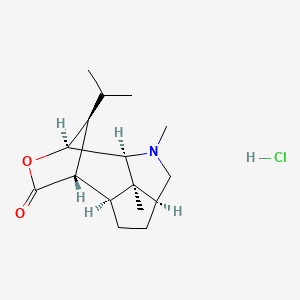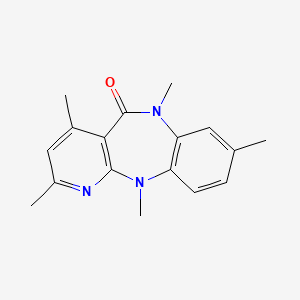
Glyceryl triglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl triglycolate, also known as glyceryl thioglycolate, is a chemical compound widely used in various industrial and cosmetic applications. It is known for its reducing properties and is commonly used in permanent wave solutions for hair. The compound is a monoester of glycerin and thioglycolic acid, and it plays a significant role in breaking disulfide bonds in keratin, which is essential for hair perming processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl triglycolate is synthesized through the esterification of glycerin with thioglycolic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond between glycerin and thioglycolic acid .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of glycerin and thioglycolic acid in the presence of an acid catalyst, followed by purification steps to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl triglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol group in the compound, which is highly reactive.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process converts the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, which can convert the ester group back to the corresponding alcohol.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted thioglycolates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Glyceryl triglycolate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a precursor for the synthesis of other thiol-containing compounds.
Biology: In biological studies, this compound is used to study protein structure and function by modifying disulfide bonds in proteins.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of glyceryl triglycolate involves the reduction of disulfide bonds in keratin. The thiol group in this compound interacts with the disulfide bonds, breaking them and allowing the hair to be reshaped. This process is activated by heat, which accelerates the reduction reaction and facilitates the formation of new disulfide bonds in the desired shape .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioglycolic Acid: A precursor to glyceryl triglycolate, thioglycolic acid is also used in hair perming solutions and has similar reducing properties.
Ammonium Thioglycolate: Another compound used in hair perming, it is known for its strong reducing capabilities and is often used in alkaline perm solutions.
Calcium Thioglycolate: Used in depilatory creams, it has similar chemical properties but is primarily used for hair removal rather than perming.
Uniqueness
This compound is unique due to its mild reducing properties, making it suitable for use in acid perm solutions that are gentler on hair. Unlike ammonium thioglycolate, this compound does not produce a strong odor, making it more user-friendly in cosmetic applications .
Eigenschaften
CAS-Nummer |
119797-89-6 |
|---|---|
Molekularformel |
C9H14O9 |
Molekulargewicht |
266.20 g/mol |
IUPAC-Name |
2,3-bis[(2-hydroxyacetyl)oxy]propyl 2-hydroxyacetate |
InChI |
InChI=1S/C9H14O9/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6,10-12H,1-5H2 |
InChI-Schlüssel |
ZPHOPBXHCOKTKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COC(=O)CO)OC(=O)CO)OC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


